Atazanavir-d6

Vue d'ensemble

Description

Atazanavir-d6 est un dérivé marqué au deutérium de l’Atazanavir, un inhibiteur hautement sélectif de la protéase du virus de l’immunodéficience humaine (VIH). L’Atazanavir est largement utilisé dans le traitement du VIH/SIDA et est connu pour sa capacité à inhiber le traitement spécifique au virus des polyprotéines Gag et Gag-Pol dans les cellules infectées par le VIH-1 . Le marquage au deutérium dans this compound est principalement utilisé à des fins de recherche, y compris des études pharmacocinétiques et des investigations sur le métabolisme des médicaments .

Méthodes De Préparation

La synthèse de l’Atazanavir-d6 implique l’incorporation d’atomes de deutérium dans la molécule d’Atazanavir. Cela peut être réalisé par différentes voies synthétiques, notamment :

Réactions d’échange de deutérium : Cette méthode implique le remplacement des atomes d’hydrogène par du deutérium en présence d’une source de deutérium telle que l’oxyde de deutérium (D2O).

Réactifs deutérés : L’utilisation de réactifs deutérés dans la synthèse de l’Atazanavir peut conduire à l’incorporation d’atomes de deutérium à des positions spécifiques dans la molécule.

Les méthodes de production industrielle de l’this compound sont similaires à celles utilisées pour l’Atazanavir, avec des étapes supplémentaires pour assurer l’incorporation d’atomes de deutérium. Ces méthodes impliquent généralement des procédés de synthèse en plusieurs étapes, notamment des étapes de protection et de déprotection, ainsi que des techniques de purification telles que la chromatographie .

Analyse Des Réactions Chimiques

Atazanavir-d6 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d’oxydation en présence d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Études pharmacocinétiques : Le marquage au deutérium dans this compound permet aux chercheurs de suivre l’absorption, la distribution, le métabolisme et l’excrétion du médicament dans l’organisme.

Investigations sur le métabolisme des médicaments : this compound est utilisé pour étudier les voies métaboliques et les interactions enzymatiques impliquées dans la dégradation de l’Atazanavir.

Recherche sur le VIH : En tant qu’inhibiteur de la protéase, this compound est utilisé dans des études portant sur les mécanismes de réplication du VIH et le développement de la résistance aux médicaments.

Recherche sur la COVID-19 : Des études récentes ont exploré le potentiel de l’this compound en tant que médicament repositionné pour le traitement de la COVID-19, compte tenu de ses effets inhibiteurs sur les protéases virales

Applications De Recherche Scientifique

Overview:

Therapeutic drug monitoring is crucial for optimizing antiretroviral therapy in HIV patients. Atazanavir-d6 facilitates the assessment of plasma levels of atazanavir, helping clinicians adjust dosages to achieve therapeutic efficacy while minimizing toxicity.

Case Study Example:

A clinical study focused on patients with persistent viral replication despite highly active antiretroviral therapy (HAART). The study utilized this compound to monitor drug levels accurately and assess the therapeutic outcomes of switching to an atazanavir-based regimen. Results indicated improved viral suppression correlating with appropriate dosing adjustments based on monitored levels .

Drug Interaction Studies

Overview:

Understanding drug interactions is vital for effective HIV treatment regimens. This compound serves as a valuable tool in assessing how other medications may affect the pharmacokinetics of atazanavir.

Case Study Example:

Research has shown that co-administration of certain drugs can significantly alter atazanavir levels. In one study, this compound was used to evaluate interactions with common medications prescribed alongside antiretrovirals. The findings highlighted that certain antifungal agents increased atazanavir concentrations, necessitating careful monitoring and potential dosage adjustments .

Structural and Conformational Studies

Overview:

this compound is also utilized in studies focusing on the structural properties and conformations of protease inhibitors in different solvents, which can influence their activity.

Case Study Example:

A research paper presented solution conformations of atazanavir in deuterated solvents, including DMSO-d6 and chloroform. The study provided insights into how these conformations affect the binding affinity to the HIV protease enzyme, contributing to a better understanding of its mechanism of action .

Mécanisme D'action

Atazanavir-d6 exerce ses effets en inhibant sélectivement l’enzyme protéase du VIH-1. Cette enzyme est cruciale pour le traitement des polyprotéines virales Gag et Gag-Pol en protéines matures et fonctionnelles nécessaires à la réplication virale. En se liant au site actif de la protéase du VIH-1, this compound empêche la formation de virions matures, inhibant ainsi la réplication du virus .

Comparaison Avec Des Composés Similaires

Atazanavir-d6 est unique parmi les inhibiteurs de la protéase en raison de son marquage au deutérium, qui améliore sa stabilité et permet des études pharmacocinétiques détaillées. Des composés similaires comprennent :

Ritonavir : Un autre inhibiteur de la protéase utilisé en association avec d’autres antirétroviraux pour le traitement du VIH.

Darunavir : Connu pour sa forte puissance et son efficacité contre les souches de VIH résistantes aux médicaments.

Lopinavir : Souvent utilisé en association avec le Ritonavir pour améliorer son profil pharmacocinétique.

This compound se distingue par son utilisation spécifique dans des applications de recherche, en particulier dans des études nécessitant un suivi précis du métabolisme des médicaments et des interactions.

Activité Biologique

Atazanavir-d6 is a deuterated form of atazanavir, an HIV-1 protease inhibitor widely used in antiretroviral therapy. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical implications, and case studies that illustrate its effects in various patient populations.

This compound functions primarily as an inhibitor of the HIV-1 protease, a crucial enzyme in the viral life cycle. By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, inhibiting the maturation of infectious virions. This mechanism is similar to that of its non-deuterated counterpart but may offer advantages in terms of metabolic stability and pharmacokinetics due to the presence of deuterium.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from atazanavir. Key parameters include:

| Parameter | This compound (400 mg) | Atazanavir (400 mg) |

|---|---|---|

| Absorption | Rapid; T_max ~ 2.5 h | Rapid; T_max ~ 2.5 h |

| Bioavailability | Increased by food | Increased by food |

| Half-life | 8.9 hours | 7-11 hours |

| Metabolism | CYP3A4 substrate | CYP3A4 substrate |

| Elimination | 79% feces, 13% urine | 79% feces, 13% urine |

This compound exhibits nonlinear pharmacokinetics with a greater than dose-proportional increase in area under the curve (AUC) and maximum concentration (C_max) values over a range of doses. The half-life is approximately 8.9 hours, with steady-state concentrations achieved within several days of dosing.

Efficacy

This compound has demonstrated comparable antiviral efficacy to other protease inhibitors like ritonavir-boosted lopinavir and efavirenz in both treatment-naive and treatment-experienced patients. Its lower impact on lipid profiles makes it particularly suitable for patients who are prone to hyperlipidemia .

Safety Profile

While generally well-tolerated, this compound can lead to specific side effects such as unconjugated hyperbilirubinemia and nephrolithiasis. A notable case study highlighted a patient who developed nephrolithiasis while on a regimen including atazanavir, emphasizing the need for monitoring renal function during therapy .

Drug Interactions

This compound is both a substrate and an inhibitor of CYP3A4 and P-glycoprotein, which necessitates caution when co-administering with other medications that are metabolized by these pathways . The presence of deuterium may alter its interaction profile slightly, potentially reducing the risk of certain drug-drug interactions.

Case Studies

- Ventricular Tachycardia : Two cases were reported where patients experienced symptomatic ventricular tachycardia associated with prolonged QT intervals while on ritonavir-boosted atazanavir. Discontinuation led to resolution of symptoms, indicating a potential cardiac risk associated with this class of drugs .

- Nephrolithiasis : A case study documented nephrolithiasis in an HIV patient treated with atazanavir-based therapy. The incidence highlights the importance of hydration and monitoring kidney function during treatment .

Propriétés

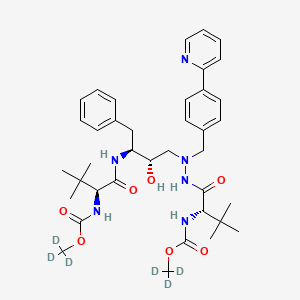

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-ORLNJQPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678684 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-50-5 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.